molecular formula C12H9NO3 B174352 2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 10177-08-9

2-Oxo-5-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B174352
Key on ui cas rn: 10177-08-9
M. Wt: 215.2 g/mol
InChI Key: SIHMMTANWQXEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04209626

Procedure details

A mixture of 25.49 g. of 3-amino-2-phenyl-2-propenal and 27.32 g. of dimethyl malonate is reacted with 18.36 g. of sodium methoxide in one liter of methanol. The solution is stirred for 2 hours at room temperature and then is heated at reflux temperature for 3 hours. The resulting mixture is cooled and filtered to collect the precipitate. The solid is suspended in water and acidified with 10% aqueous hydrochloric acid to give a white solid. The solid is collected and washed with water followed by ethanol to yield 18.0 g. of methyl 1,2-dihydro-2-oxo-5-phenyl-3-pyridinecarboxylate. The ester is hydrolyzed by heating at reflux temperature for 2.5 hours in the presence of concentrated hydrochloric acid to give the product of the Example, m.p. 296° C. dec.
Name
3-amino-2-phenyl-2-propenal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
NC=C(C1C=CC=CC=1)C=O.C(OC)(=O)CC(OC)=O.C[O-].[Na+].[O:24]=[C:25]1[C:30]([C:31]([O:33]C)=[O:32])=[CH:29][C:28]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[CH:27][NH:26]1.Cl>CO>[O:24]=[C:25]1[C:30]([C:31]([OH:33])=[O:32])=[CH:29][C:28]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)=[CH:27][NH:26]1 |f:2.3|

Inputs

Step One
Name
3-amino-2-phenyl-2-propenal
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=C(C=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC=C(C=C1C(=O)OC)C1=CC=CC=C1
Step Five
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 25.49 g
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect the precipitate
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to yield 18.0 g
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to give the product of the Example, m.p. 296° C. dec.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
O=C1NC=C(C=C1C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.